![molecular formula C19H22N6O B2355032 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176201-15-1](/img/structure/B2355032.png)
6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Interaction with Biological Targets
This compound has been shown to interact with several key enzymes and receptors, including:
- Epidermal Growth Factor Receptor (EGFR)
- Human Epidermal Growth Factor Receptor 2 (HER2)
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
- Cyclin-dependent Kinase 2 (CDK2)
These interactions suggest that the compound may play a role in modulating cell signaling pathways associated with cancer and other diseases.
Induction of Apoptosis and Cell Cycle Arrest
Research indicates that 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one can induce cell cycle arrest and apoptosis in human hepatocellular carcinoma cells (HepG2). This effect is likely mediated through inhibition of specific kinases involved in cell proliferation and survival.
Inhibition of Protein Kinases
The compound has been identified as a potent inhibitor of Janus Kinase 3 (JAK3), which is crucial for the treatment of various immunological disorders. By inhibiting JAK3, this compound may help in managing conditions such as rheumatoid arthritis, lupus, and other autoimmune diseases .
Cancer Therapy
The ability of this compound to induce apoptosis in cancer cells positions it as a potential candidate for cancer therapy. Preliminary studies have shown efficacy against multiple cancer cell lines, suggesting that it may inhibit tumor growth through its action on cell cycle regulators and apoptosis pathways.
Treatment of Autoimmune Disorders
Given its mechanism as an inhibitor of JAK3, this compound could be beneficial in treating autoimmune conditions. Its immunosuppressive properties may be useful in preventing organ transplant rejection and managing chronic inflammatory diseases like multiple sclerosis and ulcerative colitis .
Neuroprotective Effects
Emerging research suggests that compounds similar to 6-cyclopropyl derivatives may also exhibit neuroprotective effects. This could have implications for treating neurodegenerative diseases such as Alzheimer's disease by modulating inflammatory responses in the central nervous system .
Mécanisme D'action
Target of Action
The primary targets of this compound are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling, growth, and proliferation, making them important targets in cancer treatment .
Mode of Action
The compound interacts with its kinase targets by binding to their active sites, inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell growth and division .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted nature. By inhibiting EGFR, Her2, VEGFR2, and CDK2, it disrupts pathways involved in cell growth, proliferation, and survival . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic effects against various cancer cell lines . It has been shown to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2 .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins, including EGFR, Her2, VEGFR2, and CDK2 . The nature of these interactions involves binding to these enzymes, leading to their inhibition .
Cellular Effects
6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one influences cell function by inducing cell cycle arrest and apoptosis in HepG2 cells . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the enzymes EGFR, Her2, VEGFR2, and CDK2, inhibiting their activity .
Activité Biologique
6-Cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrrolopyrimidine moiety and a dihydropyrimidinone core, which may contribute to its biological activity. The molecular formula is C18H22N4O with a molecular weight of approximately 314.39 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity :
- Antimicrobial Effects :
- Neuroprotective Effects :
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- PI3K/Akt Pathway Modulation : Similar compounds have been shown to influence the PI3K/Akt signaling pathway, which is critical in regulating cell survival and growth.
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or enzymes involved in cancer progression or microbial metabolism, leading to reduced cell proliferation or survival.
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity at relatively low concentrations. Mechanistic studies revealed activation of caspase-3 and caspase-9, confirming the induction of apoptosis.
Case Study 2: Antimicrobial Activity
In an investigation into antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.
Data Summary Table
Propriétés
IUPAC Name |
6-cyclopropyl-3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-17-9-16(14-1-2-14)23-12-25(17)10-13-4-7-24(8-5-13)19-15-3-6-20-18(15)21-11-22-19/h3,6,9,11-14H,1-2,4-5,7-8,10H2,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUMRZJMYNWMPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC5=C4C=CN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.